AG 556

Übersicht

Beschreibung

Tyrphostin B56 is a synthetic compound known for its role as a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. It is part of the tyrphostin family, which are tyrosine kinase inhibitors. These compounds are significant in the study of cellular processes and have potential therapeutic applications, particularly in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Tyrphostin B56 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.

Biology: It helps in understanding cellular signaling pathways involving the epidermal growth factor receptor.

Medicine: It has potential therapeutic applications in treating cancers that overexpress the epidermal growth factor receptor.

Industry: It is used in the development of new drugs targeting tyrosine kinases .

Wirkmechanismus

Tyrphostin B56 exerts its effects by selectively inhibiting the epidermal growth factor receptor kinase. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of tyrosine residues. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, making it effective in slowing down the growth of cancer cells .

Biochemische Analyse

Biochemical Properties

AG 556 interacts with various enzymes and proteins, primarily functioning as a tyrosine kinase inhibitor . It blocks the activation of Cdk2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve mean arterial pressure, left ventricular ejection fraction, cardiac output, oxygen delivery, and alveolar-arterial oxygen gradient .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits tyrosine kinase-dependent cell signaling, which is a pivotal control point in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit a protective effect against ischemia-reperfusion (I/R) injury in testicular torsion . Over time, it has been shown to improve survival times, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a canine model of gram-negative septic shock, this compound improved survival times when compared to controls .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as tyrosine kinases . It may also affect metabolic flux or metabolite levels through its influence on these enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

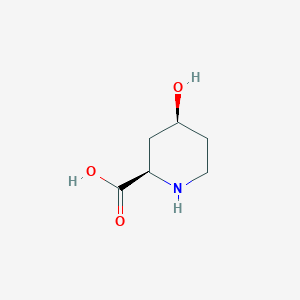

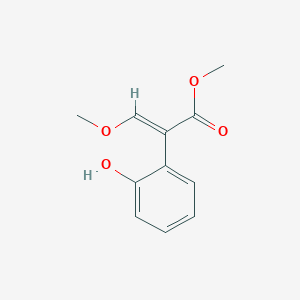

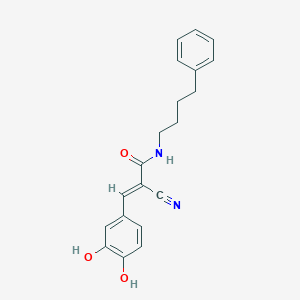

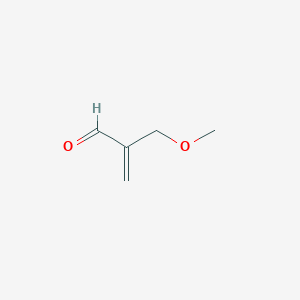

The synthesis of Tyrphostin B56 involves the reaction of 3,4-dihydroxybenzaldehyde with 4-phenylbutylamine to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of Tyrphostin B56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrphostin B56 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tyrphostin A23: Another tyrosine kinase inhibitor but less selective compared to Tyrphostin B56.

Tyrphostin AG538: Known for its inhibitory effects on the Mycobacterium tuberculosis Pup proteasome system.

Tyrphostin AG82: Inhibits phosphatidylinositol 5-phosphate 4-kinase

Uniqueness

Tyrphostin B56 is unique due to its high selectivity for the epidermal growth factor receptor kinase, making it particularly useful in research and potential therapeutic applications targeting cancers that overexpress this receptor .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

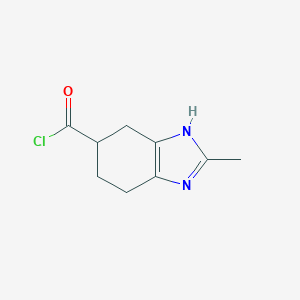

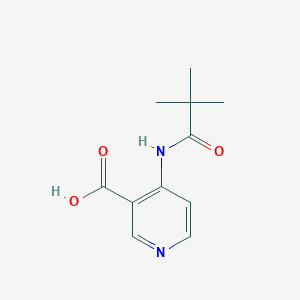

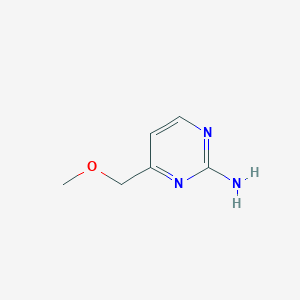

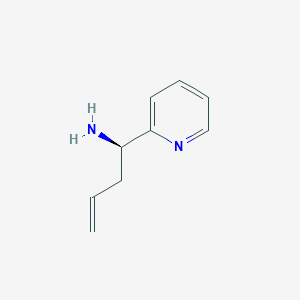

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)